molecular formula C25H22F2N2OS B2721069 N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-61-8

N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2721069
CAS No.: 851412-61-8
M. Wt: 436.52
InChI Key: AYQMMDCGTHDGLL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a difluorophenyl group, an indole moiety, and a thioacetamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.

    Attachment of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the thioacetamide group, converting it to a thioether or amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxindole Derivatives: From oxidation reactions.

    Thioether or Amine Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic processes.

Biology

    Biological Probes: Used in studying biological pathways and interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the difluorophenyl and indole groups, as well as the thioacetamide linkage.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the 2,5-dimethyl substitution on the benzyl group.

    N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)acetamide: Has a phenyl group instead of a benzyl group.

Uniqueness

    Structural Features: The presence of both 2,4-difluorophenyl and 2,5-dimethylbenzyl groups provides unique electronic and steric properties.

This detailed overview highlights the significance of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide in various scientific and industrial fields

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N2OS/c1-16-7-8-17(2)18(11-16)13-29-14-24(20-5-3-4-6-23(20)29)31-15-25(30)28-22-10-9-19(26)12-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQMMDCGTHDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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